methyl 5-amino-1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring fused with a pyrimidine ring, and it is substituted with various functional groups, including an amino group, a methyl group, and a dimethylphenoxy group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 5-amino-pyrazoles with pyrimidine derivatives under controlled conditions. The reaction often requires the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
Methyl 5-amino-1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 5-amino-1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate
- 5-amino-1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile
Uniqueness
Methyl 5-amino-1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern and the presence of multiple functional groups that confer distinct chemical and biological properties. Its combination of a pyrazole and pyrimidine ring system, along with the dimethylphenoxy group, sets it apart from other similar compounds and contributes to its versatility in various applications .
Properties
Molecular Formula |
C18H19N5O3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl 5-amino-1-[6-(2,5-dimethylphenoxy)-2-methylpyrimidin-4-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C18H19N5O3/c1-10-5-6-11(2)14(7-10)26-16-8-15(21-12(3)22-16)23-17(19)13(9-20-23)18(24)25-4/h5-9H,19H2,1-4H3 |
InChI Key |
DADDROYUIOQZLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=NC(=NC(=C2)N3C(=C(C=N3)C(=O)OC)N)C |
Origin of Product |
United States |
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